molecular formula C23H42ClN B13862759 Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride

Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride

Cat. No.: B13862759
M. Wt: 373.1 g/mol
InChI Key: OCBHHZMJRVXXQK-DSVPTQILSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride is a quaternary ammonium compound with the molecular formula C23 D5 H37 N . Cl and a molecular weight of 373.07 . It is a stable isotope-labeled compound, often used as a reference standard in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride typically involves the quaternization of dimethyltetradecylamine with benzyl chloride . The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium bromide would yield Benzyldimethyltetradecylammonium bromide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyldimethyltetradecylammonium D5 (phenyl D5) chloride involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer, leading to cell lysis and death . This property makes it effective as an antimicrobial agent .

Properties

Molecular Formula

C23H42ClN

Molecular Weight

373.1 g/mol

IUPAC Name

dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;chloride

InChI

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D;

InChI Key

OCBHHZMJRVXXQK-DSVPTQILSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.